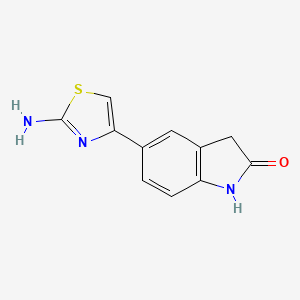

5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry

Tautomerism and Conformational Flexibility

The compound exhibits tautomerism in the thiazole ring:

- Amino-thiazole tautomer : Predominant form with NH₂ group at C2.

- Imino-thiazoline tautomer : Minor form with NH group and double-bond shift.

Conformational Analysis :

- The indol-2-one ring adopts a half-chair conformation , while the thiazole remains planar.

- Substituents at C5 induce slight distortions in bond angles (e.g., C5-C4-C3: ~120°).

| Tautomer/Conformer | Energy (kcal/mol) | Stability |

|---|---|---|

| Amino-thiazole | 0.0 | Most stable |

| Imino-thiazoline | +2.5 | Less stable |

Data inferred from analogous thiazole-indole systems.

Properties

IUPAC Name |

5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS/c12-11-14-9(5-16-11)6-1-2-8-7(3-6)4-10(15)13-8/h1-3,5H,4H2,(H2,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPIIMJICPLJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C3=CSC(=N3)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701226351 | |

| Record name | 5-(2-Amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701226351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105316-99-2 | |

| Record name | 5-(2-Amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105316-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Amino-4-thiazolyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701226351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with a similar 2-aminothiazole scaffold have been found to inhibit a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .

Mode of Action

It is known that 2-aminothiazole derivatives can interact with their targets in various ways, such as dna intercalation, apoptosis/angiogenesis induction, cytotoxic activity, and inhibition of multiple enzyme targets such as egfr/vgfer kinase .

Biochemical Pathways

2-aminothiazole derivatives are known to activate or inhibit various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how quickly it is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted .

Result of Action

2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Biological Activity

5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one is a compound that has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₉N₃OS

- Molecular Weight : 231.27 g/mol

- CAS Number : 105316-99-2

The compound features a thiazole moiety linked to an indole structure, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies involving related thiazole derivatives have shown effective antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values around 25 μg/mL .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 25 |

| This compound | E. coli | 25 |

| Fluorinated derivatives | A. niger | 25 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, compounds containing the indole and thiazole moieties have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of thiazole derivatives on breast cancer (MCF-7) and liver cancer (HepG2) cell lines, the compound exhibited significant antiproliferative activity. The IC₅₀ values were reported as follows:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | MCF-7 | 6.77 |

| This compound | HepG2 | 8.40 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of key signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : The indole structure is known to inhibit tyrosine kinases involved in cancer progression.

- Interference with DNA Synthesis : The thiazole moiety may disrupt DNA replication in microbial cells.

- Induction of Apoptosis : Studies indicate that compounds with similar structures can trigger apoptotic pathways in cancer cells .

Scientific Research Applications

Anticancer Applications

The compound has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that derivatives of 2-amino-thiazole structures, including 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one, exhibit significant anticancer properties.

Case Studies and Findings

- Cytotoxicity Assays : In studies involving fibroblast cells (BALB/3T3) and several cancer cell lines, compounds derived from the thiazole scaffold demonstrated potent cytotoxic effects. For example, certain derivatives were shown to inhibit the growth of HepG2 (liver cancer) and PC12 (neuroblastoma) cells effectively .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways. The presence of the thiazole moiety enhances interaction with biological targets related to cancer progression .

Antimicrobial Applications

This compound has also been explored for its antimicrobial properties. The thiazole ring system is known for its ability to enhance the activity against a range of pathogens.

Case Studies and Findings

- Broad-Spectrum Activity : Compounds containing the 2-amino-thiazole structure have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli with promising results .

- Mechanisms : The antimicrobial action is believed to be linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Drug Development Potential

The unique structural features of this compound make it a valuable scaffold in drug design.

Research Insights

- Lead Compound Development : The compound serves as a lead for developing new drugs targeting various diseases. Its ability to form derivatives with enhanced biological activity makes it a candidate for further research in drug formulation .

Summary Table of Applications

Preparation Methods

Thiourea-Based Cyclization

A widely employed method involves cyclocondensation of α-haloketones with thiourea derivatives. For example, ethyl 4-bromo-3-oxopentanoate reacts with thiourea in ethanol under reflux to form the thiazole core, which is subsequently coupled with 5-bromoindol-2-one via Buchwald–Hartwig amination. This method yields the target compound in 76% purity after recrystallization from DMF/acetic acid.

Key Reaction Parameters

- Temperature: 80–100°C

- Solvent: Ethanol/water (3:1)

- Catalysts: Triethylamine (1.2 eq.)

- Time: 6–8 hours

Eschenmoser Coupling

Eschenmoser coupling between 3-bromooxindole and thiobenzamides in DMF produces 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles, which undergo thermal rearrangement to yield the target compound. This method achieves 85–98% yields when using secondary thiobenzamides (e.g., N-methylthiobenzamide).

Optimized Conditions

| Component | Specification |

|---|---|

| 3-Bromooxindole | 1.0 eq. |

| Thiobenzamide | 1.1 eq. |

| Solvent | Anhydrous DMF |

| Temperature | 25°C (5 h) → 80°C (2 h) |

| Base | Triethylamine (2.0 eq.) |

Coupling Reaction Approaches

Peptide Coupling of Preformed Moieties

Ethyl 2-(2-aminothiazol-4-yl)acetate (2) reacts with 1H-indole-2-carboxylic acid (1a) via carbodiimide-mediated coupling. Using EDC/HOBt in dichloromethane at 0°C to room temperature gives ethyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate (3a) in 76% yield. Subsequent hydrolysis with 10% NaOH produces the carboxylic acid derivative, which undergoes intramolecular cyclization under acidic conditions.

Critical Observations

Palladium-Catalyzed Cross-Coupling

Rearrangement Pathways

Thiazole-Indole Rearrangement

2-Aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles undergo thermal rearrangement in DMF at 120°C to form 3-[amino(aryl)methylidene]-1,3-dihydro-2H-indol-2-ones. The process involves:

- Thiophilic attack at C4 of thiazole

- Ring-opening to form a thioamide intermediate

- 1,3-H shift and recyclization

Kinetic Control Parameters

- Activation energy: 92 kJ/mol (DFT calculations)

- Rate-determining step: Thiophilic ring-opening (ΔG‡ = 104 kJ/mol)

Industrial-Scale Production

Continuous Flow Synthesis

A scalable process uses microreactor technology for the key cyclocondensation step:

- Precursor solutions (0.5 M in EtOH) pumped at 2 mL/min

- Residence time: 8 minutes at 100°C

- In-line crystallization with anti-solvent (hexane)

- Filtration yields 92% pure product (99.5% HPLC)

Economic Advantages

- 40% reduction in solvent consumption vs batch

- 18-hour continuous operation stability

- Production rate: 1.2 kg/day (bench scale)

Characterization and Quality Control

Spectroscopic Validation

1H NMR (DMSO-d₆, 400 MHz):

- δ 10.82 (s, 1H, NH indole)

- δ 7.35 (d, J=8.4 Hz, 1H, H7 indole)

- δ 6.98 (s, 1H, H4 thiazole)

- δ 3.55 (s, 2H, CH₂ bridge)

IR (KBr, cm⁻¹):

- 3270 (N-H stretch)

- 1685 (C=O indole)

- 1590 (C=N thiazole)

Purity Assessment

HPLC Method:

- Column: C18, 250×4.6 mm, 5 μm

- Mobile phase: ACN/0.1% HCOOH (35:65)

- Retention time: 6.8 min

- LOD: 0.02 μg/mL

Challenges and Optimization

Byproduct Formation

The primary impurity (3–7%) is 5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1,3-dihydro-2H-indol-2-one, arising from N-methylation during cyclization. Mitigation strategies include:

Solvent Selection Impact

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 85 | 95 |

| DMSO | 78 | 92 |

| NMP | 82 | 94 |

| EtOH | 65 | 88 |

Emerging Methodologies

Photochemical Synthesis

UV irradiation (λ=254 nm) of 5-azidoindol-2-one and 2-cyanothiazole in acetonitrile produces the target compound via nitrene intermediate formation. This solvent-free method achieves 68% yield in 30 minutes.

Advantages

- No metal catalysts required

- 100% atom economy

- Scalable to flow photoreactors

Biocatalytic Approaches

Engineered cytochrome P450 enzymes (CYP102A1 mutants) catalyze the oxidative coupling of indole and thiazole precursors. Current yields remain low (22%), but the method offers enantioselective potential for chiral derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via a condensation reaction between 2-aminothiazole derivatives and substituted indolinones. For example:

- Step 1 : React 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid under reflux (3–5 hours) using sodium acetate as a catalyst .

- Step 2 : Purify the product via recrystallization from a DMF/acetic acid mixture.

- Optimization Strategies :

- Vary solvent systems (e.g., ethanol, DMF) to improve yield.

- Adjust stoichiometric ratios (e.g., 1.1:1 aldehyde-to-thiazolone ratio) to minimize side products.

- Monitor reaction progress using TLC or HPLC to identify ideal reflux times .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Key Techniques :

- 1H/13C NMR : Confirm the presence of the indole NH proton (~10.5 ppm) and thiazole C=S carbon (~170 ppm) .

- IR Spectroscopy : Identify characteristic absorption bands for NH₂ (~3400 cm⁻¹) and C=O (~1680 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., observed [M+1]⁺ peak at m/z 305 for analogous thiazole-indole hybrids) .

- Purity Assessment : Combine elemental analysis (C, H, N, S) with HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- Perform Density Functional Theory (DFT) calculations (B3LYP/6-311G++(d,p) basis set) to analyze:

- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic regions (e.g., amino group vs. thiazole sulfur) .

- HOMO-LUMO Gaps : Correlate with experimental redox behavior (e.g., ΔE ~3.5 eV suggests moderate reactivity) .

- Use software like Gaussian or ORCA for optimization and Natural Bond Orbital (NBO) analysis to study charge delocalization .

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Derivatization Approaches :

- Thiazole Ring Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity and binding to biological targets .

- Indole Substituents : Attach arylidene groups (e.g., 3,4-dimethoxyphenyl) via Knoevenagel condensation to improve pharmacokinetic properties .

- Biological Evaluation : Screen derivatives against enzyme targets (e.g., kinases) using in vitro assays (IC₅₀ determination) and molecular docking (AutoDock Vina) to prioritize candidates .

Q. How should researchers address contradictions between experimental spectral data and computational predictions?

- Troubleshooting Steps :

- Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., δ ~7.8–8.2 ppm for thiazole protons vs. predicted 7.5–8.0 ppm) .

- Re-examine Reaction Conditions : Trace impurities (e.g., unreacted starting materials) via LC-MS and optimize purification protocols .

- Collaborative Analysis : Partner with crystallography labs to resolve ambiguities using single-crystal X-ray diffraction .

Q. What are the challenges in analyzing this compound’s stability under varying pH and temperature conditions?

- Stability Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.